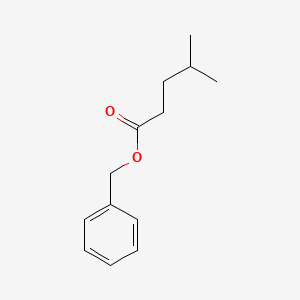

Benzyl 4-methylpentanoate

Beschreibung

Benzyl 4-methylpentanoate is an ester derived from benzyl alcohol and 4-methylpentanoic acid. Its molecular formula is C₁₃H₁₈O₂, and it features a benzyl group (C₆H₅CH₂–) esterified to a branched 4-methylpentanoate moiety. This compound is notable for its role in organic synthesis, particularly as an intermediate in peptide chemistry, as evidenced by its use in the preparation of polypeptide derivatives .

Eigenschaften

CAS-Nummer |

77509-00-3 |

|---|---|

Molekularformel |

C13H18O2 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

benzyl 4-methylpentanoate |

InChI |

InChI=1S/C13H18O2/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

InChI-Schlüssel |

KJKCIICZTUCIGK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 4-methylpentanoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of benzyl 4-methylpentanoate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: Benzyl 4-methylpentanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group in benzyl 4-methylpentanoate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzylic position in benzyl 4-methylpentanoate is susceptible to nucleophilic substitution reactions. Reagents such as sodium hydroxide can be used to introduce different substituents at this position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Benzyl 4-methylpentanoic acid.

Reduction: Benzyl 4-methylpentanol.

Substitution: Various substituted benzyl 4-methylpentanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 4-methylpentanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of other esters and alcohols.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the fragrance industry for its aromatic properties and in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of benzyl 4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Branched-Chain Esters

Benzyl 4-methylpentanoate belongs to a broader class of branched-chain esters. Key analogues include:

Key Observations :

- Branching Impact: Esters with branched alkyl chains (e.g., 4-methylpentanoate, 3-methylbutanoate) exhibit enhanced bioactivity compared to straight-chain analogues. For example, ethyl 4-methylpentanoate shows nematicidal efficacy, while linear esters like methyl undecanoate are less potent .

- This contrasts with ethyl or methyl esters, which are more volatile but less stable .

Functional Analogues: Benzoate Esters

Benzyl 4-methylpentanoate shares functional similarities with other benzoate derivatives, though its structure combines a benzyl group with a branched acid moiety:

Key Observations :

- Metabolic Pathways: Like other benzyl esters, Benzyl 4-methylpentanoate likely hydrolyzes to benzyl alcohol and 4-methylpentanoic acid. Benzyl alcohol is metabolized to hippuric acid in humans, while 4-methylpentanoic acid may undergo β-oxidation .

Nematicidal Activity of Analogous Esters

Studies on structurally related esters highlight the importance of branching for bioactivity:

- Ethyl 4-methylpentanoate and methyl 3-methylbutanoate inhibit Meloidogyne javanica (root-knot nematodes) at LC₅₀ values of 0.2–0.5 mg/mL, outperforming linear-chain esters like allyl heptanoate .

- Hypothesis for Benzyl 4-methylpentanoate: Its benzyl group may enhance persistence in soil due to reduced volatility, though this requires empirical validation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.